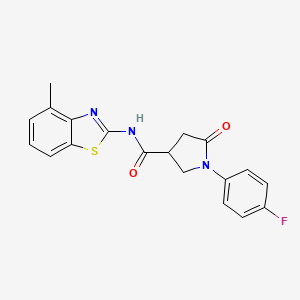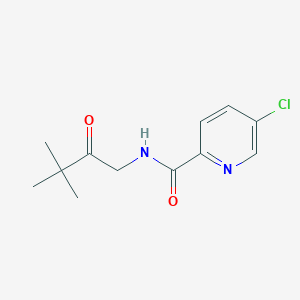
N-(3,3-dimethyl-2-oxobutyl)-3-fluoropyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-dimethyl-2-oxobutyl)-3-fluoropyridine-4-carboxamide, also known as DMFO, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
作用機序
N-(3,3-dimethyl-2-oxobutyl)-3-fluoropyridine-4-carboxamide works by inhibiting the activity of enzymes that are involved in the production of inflammatory molecules. It also has the ability to regulate the activity of certain immune cells, leading to a reduction in inflammation. This compound has been shown to have a more targeted and specific mechanism of action compared to other anti-inflammatory drugs, which can have more widespread effects on the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are molecules that play a key role in the development of inflammation. This compound has also been shown to reduce the activity of certain immune cells, leading to a decrease in inflammation. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
実験室実験の利点と制限
One of the main advantages of N-(3,3-dimethyl-2-oxobutyl)-3-fluoropyridine-4-carboxamide is its specificity and targeted mechanism of action. This makes it a potentially safer and more effective alternative to other anti-inflammatory drugs. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain therapeutic levels in the body over an extended period of time.
将来の方向性
There are a number of potential future directions for research on N-(3,3-dimethyl-2-oxobutyl)-3-fluoropyridine-4-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective properties and may be able to slow or prevent the progression of these diseases. Additionally, this compound may have potential applications in the treatment of other inflammatory disorders, such as inflammatory bowel disease and psoriasis. Further research is needed to fully understand the potential benefits and limitations of this compound in these and other areas.
In conclusion, this compound is a chemical compound that has shown promise as a potential pharmacological agent. Its targeted mechanism of action and low toxicity make it an attractive alternative to other anti-inflammatory drugs. While there are still limitations to its use, continued research on this compound may lead to new treatments for a variety of diseases and disorders.
合成法
N-(3,3-dimethyl-2-oxobutyl)-3-fluoropyridine-4-carboxamide can be synthesized through a multistep process that involves the reaction of 3,3-dimethyl-2-oxobutyl chloride with 3-fluoropyridine-4-carboxamide in the presence of a base. The resulting compound is then purified through column chromatography to obtain this compound in high purity.
科学的研究の応用
N-(3,3-dimethyl-2-oxobutyl)-3-fluoropyridine-4-carboxamide has been studied extensively for its potential use as a pharmacological agent. It has been shown to have anti-inflammatory properties and has been tested for its efficacy in treating various diseases, including cancer, arthritis, and autoimmune disorders. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(3,3-dimethyl-2-oxobutyl)-3-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-12(2,3)10(16)7-15-11(17)8-4-5-14-6-9(8)13/h4-6H,7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUBUDMJAMYMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CNC(=O)C1=C(C=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Spiro[quinazoline-2(1H),2'-indan]-4(3H)-one](/img/structure/B7595670.png)









